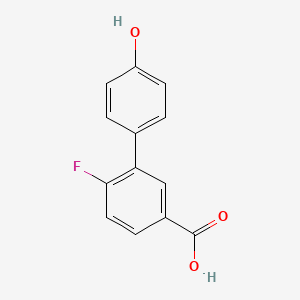

4-(5-Carboxy-2-fluorophenyl)phenol

Description

Contextualization within Fluorinated Biphenyl (B1667301) Carboxylic Acid Systems

Fluorinated biphenyl carboxylic acids represent a significant class of compounds in contemporary chemical research. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov In the context of biphenyl carboxylic acids, the fluorine atom can influence the acidity of the carboxyl group, the lipophilicity of the molecule, and its metabolic stability. nih.gov These modifications are often desirable in the design of new pharmaceuticals and functional materials. nih.gov Aromatic fluorinated biphenyl compounds have gained considerable importance in fields such as medicinal chemistry, crop protection, biochemistry, catalysis, and materials science. ontosight.ai

The synthesis of these systems is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly effective and widely used method for forming the crucial carbon-carbon bond between the two phenyl rings. ontosight.ainih.govclaremont.edu This reaction's tolerance for a wide variety of functional groups makes it well-suited for the construction of complex molecules like 4-(5-Carboxy-2-fluorophenyl)phenol. nih.govclaremont.edu

Significance of the Phenolic and Carboxylic Acid Moieties in Chemical Design

The presence of both a phenolic hydroxyl group and a carboxylic acid group on the same molecular scaffold imparts a dual functionality that is highly valuable in chemical design.

The carboxylic acid group is a key player in drug design, often enhancing the water solubility and bioavailability of a compound. ontosight.ai It can participate in strong hydrogen bonding and ionic interactions, which are crucial for binding to biological targets such as enzymes and receptors. ontosight.ai Numerous commercially successful drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), contain a carboxylic acid moiety. ontosight.ai

The phenolic hydroxyl group is also a critical functional group in medicinal chemistry. It can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity of a molecule to its target. Phenols are also known for their antioxidant properties. In materials science, phenolic resins are known for their thermal stability and are used in a variety of applications.

The combination of these two groups in this compound suggests its potential as a versatile building block for the synthesis of more complex molecules with tailored properties.

Overview of Contemporary Research Landscape for Structurally Related Aromatic Compounds

The broader family of biphenyl and biaryl carboxylic acids is the subject of a vast and active area of research. Scientists are exploring these compounds for a wide range of applications, including:

Anticancer Agents: Many biphenyl derivatives have been investigated for their potential as anticancer drugs. ontosight.ai For example, some have been shown to inhibit enzymes like Cdk4 and tubulin polymerization, which are critical for cancer cell growth.

Anti-inflammatory Drugs: The structural motif of biphenyl carboxylic acid is found in several anti-inflammatory drugs. ontosight.ai

Liquid Crystals: The rigid biphenyl core makes these compounds suitable for applications in liquid crystal displays. ontosight.ai

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are also used as fluorescent layers in OLEDs. ontosight.ai

Research in this area is dynamic, with a continuous stream of new synthesis methods and applications being reported.

Rationale for Focused Academic Inquiry into this compound

Despite the broad interest in its parent class of compounds, this compound itself remains a relatively understudied molecule. Its specific substitution pattern—a fluorine atom ortho to the carboxylic acid and a phenol (B47542) group on the second ring—presents a unique combination of electronic and steric properties. A focused academic inquiry into this compound is warranted to:

Elucidate its specific physicochemical properties, such as its acidity (pKa), solubility, and lipophilicity.

Develop efficient and scalable synthetic routes to access this molecule.

Explore its potential in medicinal chemistry, materials science, and other areas of chemical research.

Understand how the interplay between the fluorine atom, the carboxylic acid, and the phenolic hydroxyl group influences its reactivity and potential applications.

A thorough investigation of this compound would not only expand our knowledge of this specific molecule but also contribute to a deeper understanding of the structure-property relationships within the broader class of fluorinated biphenyl carboxylic acids.

Interactive Data Tables

Table 1: Physicochemical Properties of Structurally Related Biphenyl Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 4-Biphenylcarboxylic acid | C₁₃H₁₀O₂ | 198.22 | 220-225 | Insoluble in water |

| 2-Biphenylcarboxylic acid | C₁₃H₁₀O₂ | 198.22 | 111-113 | Insoluble in water |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 184 | Slightly soluble in water |

| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 122-125 | Slightly soluble in water |

| 4'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, methyl ester | C₁₄H₁₁FO₃ | 246.23 | - | - |

Data for some compounds in this table is based on publicly available information and may not be from peer-reviewed sources.

Table 2: Spectroscopic Data for a Related Compound: 4-Fluorobenzoic Acid

| Technique | Solvent | Chemical Shift (ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR | DMSO-d₆ | 13.06 (s, 1H), 8.01 (dd, 1H), 7.32 (t, 1H) |

| ¹³C NMR | DMSO-d₆ | 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96 |

| IR | - | 3082, 2987, 2826, 2667, 2552, 1674, 1599, 1509, 1423, 1293, 1224, 1130, 924, 847, 765 |

This data is for a related, but different, compound and is provided for illustrative purposes.

Properties

IUPAC Name |

4-fluoro-3-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-12-6-3-9(13(16)17)7-11(12)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKYUNRNITULQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653510 | |

| Record name | 6-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181608-84-3 | |

| Record name | 6-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 5 Carboxy 2 Fluorophenyl Phenol

Strategic Approaches to Biphenyl (B1667301) Core Construction

The formation of the carbon-carbon bond linking the two phenyl rings is a cornerstone of the synthesis of 4-(5-Carboxy-2-fluorophenyl)phenol. This is most prominently achieved through cross-coupling reactions, with the Suzuki-Miyaura protocol being a method of choice.

Suzuki-Miyaura Cross-Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for creating carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound, such as a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgacs.org For the synthesis of the target molecule, this would involve coupling a suitably substituted phenylboronic acid with a corresponding aryl halide.

The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the aryl halide to a palladium(0) complex initiates the cycle, forming a palladium(II) species. libretexts.orgnih.gov This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium complex, a step often facilitated by a base. Finally, reductive elimination from the palladium(II) intermediate yields the biphenyl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligands, and reaction conditions. Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly employed as catalysts. acs.org The selection of appropriate ligands can significantly influence the reaction's outcome, enhancing catalyst stability and reactivity.

| Catalyst System Component | Example | Role in Reaction |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the oxidative addition and reductive elimination steps. acs.org |

| Organoboron Reagent | Phenylboronic acid | Provides one of the aryl groups for the biphenyl core. libretexts.org |

| Aryl Halide | Bromo or Iodo-substituted benzene (B151609) derivative | Provides the second aryl group for the biphenyl core. libretexts.org |

| Base | Potassium phosphate (B84403) (K₃PO₄) | Activates the organoboron compound for transmetalation. acs.org |

| Solvent | Dioxane/water mixture | Solubilizes reactants and facilitates the reaction. acs.org |

Alternative Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions offer alternative pathways for constructing the biphenyl core. These include the Kumada, Negishi, and Hiyama couplings, each utilizing different organometallic reagents. rsc.org

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by nickel or palladium complexes. rsc.org

Negishi Coupling: In this method, an organozinc reagent is coupled with an organohalide, catalyzed by a nickel or palladium complex. The mechanism also follows the oxidative addition, transmetalation, and reductive elimination sequence. rsc.org

Hiyama Coupling: This reaction utilizes an organosilicon compound, which is activated by a fluoride (B91410) source, to couple with an organohalide in the presence of a palladium catalyst. Organosilanes are noted for being less toxic and more stable than some other organometallic reagents. rsc.org

These alternative methods provide flexibility in synthesis design, particularly when dealing with substrates that may be sensitive to the conditions required for a Suzuki-Miyaura reaction.

Introduction and Selective Functionalization of Phenol (B47542) and Carboxylic Acid Groups

The introduction of the hydroxyl and carboxyl groups at specific positions on the biphenyl scaffold is crucial for the final structure of this compound.

Directed Carboxylation Techniques for Aromatic Rings

Introducing a carboxylic acid group onto an aromatic ring can be achieved through various methods. One approach is the direct carboxylation of a C-H bond using carbon dioxide (CO₂), which is an attractive, atom-economical method. acs.org Recent advancements have seen the use of nickel-catalyzed reductive carboxylation, which can offer novel pathways for preparing carboxylic acids. acs.org Another established method is the Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring, followed by oxidation to the carboxylic acid. rsc.org For regioselective carboxylation, directed metalation strategies can be employed, where a directing group on the aromatic ring guides the carboxylation to a specific position.

Regioselective Hydroxylation Procedures

The introduction of a hydroxyl group to form the phenol moiety requires high regioselectivity to ensure it is placed at the correct position on the biphenyl ring. One approach is the hydroxylation of arylboronic acids. Copper-catalyzed oxidative hydroxylation of arylboronic acids in water has been shown to produce phenols in excellent yields. organic-chemistry.org Another strategy involves the palladium-catalyzed C-H hydroxylation of biphenyl derivatives. For instance, the hydroxyl group of a [1,1'-biphenyl]-2-ol can direct the C-H hydroxylation to the 2'-position to form a 2,2'-biphenol. rsc.org The choice of method depends on the specific precursor and the desired regiochemical outcome. Enzymatic hydroxylation has also been studied, though it may yield a mixture of isomers. nih.govnih.gov

Fluorination Strategies for Aromatic Systems

The incorporation of a fluorine atom into the aromatic system is a key feature of the target compound. Fluorine's high electronegativity can significantly alter the molecule's properties. numberanalytics.com

Several methods exist for the fluorination of aromatic rings:

Electrophilic Fluorination: This involves the direct reaction of the aromatic ring with an electrophilic fluorinating agent, such as Selectfluor. numberanalytics.com Controlling the regioselectivity of this reaction can be challenging in complex systems. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): In this method, a leaving group on an activated aromatic ring is displaced by a nucleophilic fluoride source. numberanalytics.com

Transition Metal-Catalyzed Fluorination: Palladium-catalyzed cross-coupling reactions have been developed for the formation of C-F bonds. acs.org This approach can involve the reaction of an aryl triflate or bromide with a fluoride source. acs.org

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) to yield the corresponding aryl fluoride. numberanalytics.com

The selection of the fluorination strategy depends on the available starting materials and the functional group tolerance of the reaction. For the synthesis of this compound, the fluorine atom would likely be incorporated into one of the starting materials prior to the biphenyl-forming cross-coupling reaction.

| Fluorination Method | Reagent Type | General Description |

| Electrophilic Fluorination | Electrophilic (e.g., Selectfluor) | Direct reaction with the aromatic ring. numberanalytics.com |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic (e.g., KF, CsF) | Displacement of a leaving group on an activated ring. numberanalytics.com |

| Transition Metal-Catalyzed Fluorination | Fluoride source with Pd catalyst | Cross-coupling of an aryl halide/triflate with a fluoride source. acs.org |

| Balz-Schiemann Reaction | Diazonium tetrafluoroborate | Thermal decomposition to form the aryl fluoride. numberanalytics.com |

Development of Environmentally Benign and Scalable Synthetic Pathways

The development of environmentally benign and scalable synthetic pathways for this compound is centered around the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous materials, and enhance energy efficiency. A promising approach for constructing the biaryl framework is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. libretexts.orgyoutube.com

A plausible and green synthetic route involves the coupling of a suitably protected 4-halo-2-fluorobenzoic acid derivative with 4-hydroxyphenylboronic acid or its protected counterpart. To enhance the green credentials of the synthesis, several factors can be optimized:

Catalyst System: The use of highly efficient palladium-based catalysts, potentially as nanoparticles, can reduce the required catalyst loading, minimizing metal contamination in the final product. nih.gov Ligand-free palladium catalysis or the use of recyclable catalysts in aqueous media further contributes to a more sustainable process. nih.govrsc.org

Solvent Choice: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key consideration. Water, or a mixture of water and ethanol, has been shown to be an effective solvent system for Suzuki-Miyaura reactions, facilitating product separation and catalyst recycling. nih.gov The use of deep eutectic solvents also presents a novel eco-friendly option. mdpi.com

Base Selection: The choice of base is crucial for the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle. libretexts.org Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often employed and are considered more environmentally friendly than many organic bases. nih.govnih.gov

A proposed environmentally benign synthesis is outlined below:

Scheme 1: Proposed Green Synthesis of this compound via Suzuki-Miyaura Coupling

This pathway prioritizes the use of water as a solvent, a recyclable palladium catalyst, and a mild inorganic base, thereby aligning with the principles of green and sustainable chemistry. nih.gov

Multistep Synthesis Pathway Analysis and Efficiency Metrics

A Potential Multistep Synthetic Pathway:

Synthesis of a Protected 4-halo-2-fluorobenzoic acid: This could start from commercially available 2-fluoro-4-bromotoluene, which is oxidized to the corresponding benzoic acid. The carboxylic acid group may require protection (e.g., as a methyl or ethyl ester) to prevent side reactions during the coupling step.

Synthesis of 4-hydroxyphenylboronic acid: This is a commercially available reagent. However, for a fully integrated synthesis, it can be prepared from 4-bromophenol (B116583) via lithiation or Grignard formation, followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. youtube.com

Suzuki-Miyaura Cross-Coupling: The protected 4-halo-2-fluorobenzoic acid is coupled with 4-hydroxyphenylboronic acid (or a protected version like 4-(tetrahydropyran-2-yloxy)phenylboronic acid) using a palladium catalyst.

Deprotection: The protecting groups on the carboxylic acid and potentially the phenol are removed to yield the final product.

To evaluate the efficiency of this pathway, several metrics are employed:

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. The Suzuki-Miyaura reaction generally has a high atom economy.

E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, quantifies the amount of waste produced per unit of product. Green synthetic routes aim for a low E-Factor.

Process Mass Intensity (PMI): This metric, commonly used in the pharmaceutical industry, considers the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of the active pharmaceutical ingredient.

The table below presents a hypothetical analysis of reaction conditions and yields for the key Suzuki-Miyaura coupling step, based on typical literature values for similar biaryl syntheses. nih.govresearchgate.net

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl 4-bromo-2-fluorobenzoate | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |

| 2 | Methyl 4-bromo-2-fluorobenzoate | 4-Hydroxyphenylboronic acid | Pd(OH)₂ (1) | K₃PO₄ | Ethanol/H₂O | 65 | 8 | 92 |

| 3 | Ethyl 4-iodo-2-fluorobenzoate | 4-Hydroxyphenylboronic acid | Pd/C (5) | Na₂CO₃ | Water | 100 | 6 | 88 |

This is an interactive data table. Users can sort and filter the data based on different parameters.

Optimization of this pathway would involve screening different catalysts, ligands, bases, and solvents to maximize the yield and minimize reaction times and environmental impact for each step. nih.gov

Impurity Profiling and Characterization in Synthetic Processes

A thorough understanding of potential impurities is critical for ensuring the quality and purity of the final this compound product. Impurities can arise from starting materials, side reactions, or degradation of the product.

Potential Impurities in the Synthesis of this compound:

Homocoupling Products: During the Suzuki-Miyaura reaction, side reactions can lead to the formation of homocoupled products, such as 4,4'-dihydroxybiphenyl (B160632) (from the boronic acid) and a dimer of the fluorobenzoic acid derivative.

Starting Materials: Unreacted starting materials, such as the halo-fluorobenzoic acid and 4-hydroxyphenylboronic acid, can be present in the crude product.

Protodeborylation/Protodehalogenation Products: The boronic acid can undergo protodeborylation to form phenol, and the aryl halide can undergo protodehalogenation to form the corresponding fluorobenzoic acid derivative.

Catalyst Residues: Residual palladium from the catalyst can be a significant impurity, particularly for pharmaceutical applications.

Byproducts from Deprotection: The deprotection steps can introduce impurities if the reactions are not clean or if cleavage of other bonds occurs.

Analytical Techniques for Impurity Profiling:

A combination of analytical techniques is essential for the identification and quantification of these impurities:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating and quantifying impurities in the final product and reaction intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to identify the molecular weights of impurities, providing crucial information for their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for the structural characterization of the final product and any isolated impurities.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is used to determine the levels of residual palladium or other elemental impurities.

The table below lists potential impurities and their likely origin.

| Impurity Name | Chemical Structure | Likely Origin |

| 4,4'-Dihydroxybiphenyl | HO-C₆H₄-C₆H₄-OH | Homocoupling of 4-hydroxyphenylboronic acid |

| 2,2'-Difluoro-4,4'-dicarboxybiphenyl | HOOC-C₆H₃(F)-C₆H₃(F)-COOH | Homocoupling of the fluorobenzoic acid derivative |

| Phenol | C₆H₅OH | Protodeborylation of 4-hydroxyphenylboronic acid |

| 2-Fluorobenzoic acid derivative | HOOC-C₆H₄-F | Protodehalogenation of the starting aryl halide |

| Palladium | Pd | Catalyst residue |

By carefully controlling reaction conditions, such as the stoichiometry of reactants, catalyst loading, and reaction time, the formation of these impurities can be minimized. Efficient purification techniques, such as crystallization and chromatography, are then employed to remove any remaining impurities to achieve the desired product quality.

Advanced Spectroscopic and Structural Characterization of 4 5 Carboxy 2 Fluorophenyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 4-(5-Carboxy-2-fluorophenyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be essential for a complete structural elucidation.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound would provide information about the chemical environment, number, and connectivity of the hydrogen atoms (protons) in the molecule.

Expected Chemical Shifts (δ):

Aromatic Protons: The protons on the two benzene (B151609) rings would appear in the aromatic region, typically between 6.5 and 8.5 ppm. The exact chemical shifts would be influenced by the electron-withdrawing effects of the carboxyl and fluorine groups and the electron-donating effect of the hydroxyl group. The protons on the fluorinated ring would likely be at a higher chemical shift (downfield) compared to the phenolic ring.

Phenolic Proton (-OH): The proton of the hydroxyl group would appear as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature, typically ranging from 4 to 12 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group would also be a broad singlet, appearing further downfield, usually above 10 ppm, and its observation can be dependent on the deuterated solvent used.

Expected Splitting Patterns (Multiplicity):

The coupling between adjacent non-equivalent protons would lead to splitting of the signals (e.g., doublets, triplets, doublets of doublets), following the n+1 rule. The coupling constants (J values) would provide information about the relative positions of the protons on the aromatic rings.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H (Phenolic Ring) | ~6.8 - 7.5 | d, dd | ~7-9 |

| H (Fluorinated Ring) | ~7.2 - 8.2 | d, dd, t | ~2-9 |

| OH (Phenol) | Variable (e.g., ~9.5) | br s | N/A |

| COOH (Carboxylic Acid) | Variable (e.g., >10) | br s | N/A |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule and provide information about their electronic state.

Expected Chemical Shifts (δ):

Aromatic Carbons: The carbons of the two benzene rings would resonate in the range of 110-160 ppm. The carbon attached to the fluorine atom would show a large C-F coupling constant. The carbons attached to the hydroxyl and carboxyl groups would also have distinct chemical shifts.

Carboxylic Carbon (-COOH): The carbon of the carboxyl group would be found at a significantly downfield position, typically between 165 and 185 ppm.

Below is a hypothetical data table for the expected ¹³C NMR signals.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C (Aromatic) | ~115 - 160 |

| C-F (Fluorinated Ring) | ~155 - 165 (with C-F coupling) |

| C-OH (Phenolic Ring) | ~150 - 160 |

| C-COOH (Fluorinated Ring) | ~120 - 135 |

| COOH | ~165 - 175 |

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Characterization

¹⁹F NMR is highly specific for observing fluorine atoms. The spectrum for this compound would show a single resonance for the fluorine atom. Its chemical shift would be indicative of its electronic environment, and it would likely show coupling to the adjacent protons on the aromatic ring. The large chemical shift range of ¹⁹F NMR makes it very sensitive to subtle structural changes. wikipedia.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to identify adjacent protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the two aromatic rings and for confirming the positions of the substituents (fluorine, carboxyl, and hydroxyl groups) by observing correlations from protons to quaternary carbons. rsc.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.

Expected Vibrational Frequencies:

O-H Stretching (Phenol): A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

O-H Stretching (Carboxylic Acid): A very broad band, often overlapping with the C-H stretching region, from 2500-3300 cm⁻¹, is expected for the hydroxyl group of the carboxylic acid due to strong hydrogen bonding in the dimeric form.

C-H Stretching (Aromatic): Sharp peaks would appear just above 3000 cm⁻¹.

C=O Stretching (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.

C=C Stretching (Aromatic): Several medium to weak bands would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretching (Phenol and Carboxylic Acid): These would appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

C-F Stretching: A strong band in the region of 1100-1250 cm⁻¹ would indicate the presence of the carbon-fluorine bond.

O-H Bending: Out-of-plane bending of the O-H group can appear as a broad peak around 920 cm⁻¹.

A hypothetical data table for the expected FT-IR absorption bands is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Phenol) | 3200 - 3600 | Broad, Strong |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-F | 1100 - 1250 | Strong |

Raman Spectroscopy (FT-Raman)

No specific FT-Raman spectral data, including characteristic vibrational modes and their corresponding wavenumbers, has been reported for this compound in the available literature. The technique is valuable for providing information on the molecular structure and fundamental vibrational transitions of phenolic compounds. For related molecules, such as other substituted phenols, FT-Raman spectra typically reveal intense bands corresponding to C=O stretching vibrations (1715–1680 cm⁻¹) and C=C stretching from the aromatic rings (1625–1590 cm⁻¹). However, without experimental data for the title compound, a detailed analysis is not possible.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

There are no published high-resolution mass spectrometry studies for this compound. Therefore, accurate mass measurements and detailed fragmentation patterns, which are crucial for confirming the elemental composition and elucidating the compound's structure under mass spectrometric conditions, are not available. While HRMS is a standard method for the characterization of polyphenolic compounds, specific data for this molecule remains unreported.

X-ray Crystallography for Single Crystal Structure Determination

A single crystal X-ray diffraction study for this compound has not been found in the public domain. Consequently, critical data such as the crystal system, space group, unit cell dimensions, atomic coordinates, and details of intermolecular interactions (like hydrogen bonding) are unknown. This information is essential for definitively determining the three-dimensional arrangement of the molecule in the solid state. Although crystal structures for related fluorinated biphenyl (B1667301) compounds have been determined, this information cannot be extrapolated to the title compound.

Elemental Analysis for Compositional Verification

Specific experimental results from the elemental analysis of this compound are not available. This analysis is fundamental for verifying the empirical formula of a synthesized compound by comparing the experimentally determined percentages of carbon, hydrogen, and other elements with the calculated theoretical values. The theoretical composition based on its molecular formula (C₁₃H₉FO₃) can be calculated, but experimental verification is required for full characterization.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 67.24% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.91% |

| Fluorine | F | 18.998 | 1 | 18.998 | 8.18% |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.67% |

| Total | | | | 232.21 | 100.00% |

Note: This table represents calculated theoretical values. Experimental data is required for verification.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

No thermogravimetric analysis (TGA) data for this compound has been published. TGA is used to determine the thermal stability of a compound by measuring its mass change as a function of temperature. This analysis would provide key information on its decomposition temperature and behavior under thermal stress. While TGA has been used to evaluate the stability of other complex organic molecules, such data is absent for this specific compound.

Theoretical and Computational Chemistry Studies on 4 5 Carboxy 2 Fluorophenyl Phenol

Quantum Chemical Calculations for Molecular Architecture and Electronic Properties

Quantum chemical calculations serve as a powerful tool to model and predict the behavior of molecules at the atomic level. These methods provide a foundational understanding of the geometric and electronic structure of 4-(5-Carboxy-2-fluorophenyl)phenol.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational efficiency. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the precise determination of a molecule's ground-state geometry.

Table 1: Theoretically Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (Aromatic) | 1.39 - 1.41 | 118 - 121 | 0 - 1 |

| C-O (Phenol) | 1.36 | - | - |

| C-F | 1.35 | - | - |

| C-C (Carboxyl) | 1.51 | - | - |

| C=O (Carboxyl) | 1.21 | - | - |

| C-O (Carboxyl) | 1.34 | - | - |

| O-H (Phenol) | 0.96 | - | - |

| O-H (Carboxyl) | 0.97 | - | - |

Note: This table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would be dependent on the specific level of theory and basis set used.

Ab Initio Methods for Energetic and Electronic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a rigorous approach to predicting the energetic and electronic properties of molecules. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can provide highly accurate electronic energies and wavefunctions.

These calculations can determine fundamental properties of this compound, including its total energy, ionization potential, and electron affinity. Such data is crucial for understanding the molecule's stability and its propensity to participate in electron transfer processes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Profiling

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, theoretical calculations would pinpoint the energies of these frontier orbitals and their spatial distribution across the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This table is illustrative. The actual values are dependent on the computational method and basis set.

Conceptual DFT Descriptors (e.g., Electronegativity, Hardness, Softness)

Conceptual DFT provides a framework to quantify chemical concepts derived from the variation of energy with respect to the number of electrons. These descriptors offer a quantitative measure of a molecule's reactivity.

Electronegativity (χ): Represents the power of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is proportional to the HOMO-LUMO gap.

Chemical Softness (S): Is the reciprocal of chemical hardness and indicates the ease of electron cloud polarization.

These descriptors, calculated from the HOMO and LUMO energies, provide a more nuanced understanding of the reactivity of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It illustrates the electrostatic potential on the surface of the molecule, which is generated by the total charge distribution (electrons and nuclei).

The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red regions represent areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the fluorine atom, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and carboxyl groups, highlighting them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a critical computational method used to study the interactions between orbitals within a molecule, providing a quantitative description of bonding and charge distribution. For this compound, NBO analysis would elucidate the nature of intramolecular hydrogen bonding, particularly between the carboxylic acid group and the adjacent fluorine atom or the phenolic hydroxyl group.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O(hydroxyl) | σ(C-C) (phenyl ring) | > 2.0 | Hyperconjugation |

| LP(1) O(carbonyl) | σ(C-C) (phenyl ring) | > 2.0 | Hyperconjugation |

| LP(2) F | σ*(C-C) (phenyl ring) | > 1.0 | Hyperconjugation |

Note: This table is hypothetical and illustrates the type of data that would be generated from an NBO analysis. The actual values would require specific quantum chemical calculations.

Non-Covalent Interaction (NCI) and Electron Localization Function (ELF) Analysis

Non-Covalent Interaction (NCI) analysis is a visualization technique that identifies and characterizes weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule. For this compound, NCI plots would reveal regions of stabilizing and destabilizing non-covalent interactions. These are typically represented as colored isosurfaces, where different colors signify the type and strength of the interaction.

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a given region of space. researchgate.net ELF analysis would map the electron density distribution in this compound, clearly distinguishing core, bonding, and non-bonding (lone pair) electrons. This would offer a visual representation of the chemical bonds and lone pairs, complementing the NBO analysis.

Conformational Landscape Exploration and Energy Minima Identification

The three-dimensional structure of this compound is not static. Rotation around the single bonds, particularly the bond connecting the two phenyl rings, allows the molecule to adopt various conformations. A conformational landscape exploration would systematically scan these rotational degrees of freedom to identify all possible stable conformers and the transition states that connect them.

By calculating the potential energy of each conformation, the global energy minimum, representing the most stable structure of the molecule, can be identified. This is crucial as the molecular properties are highly dependent on its conformation. The relative energies of other low-lying conformers would also be determined, providing insight into the molecule's flexibility and the population of different conformers at a given temperature.

Simulated Spectroscopic Data Generation and Comparison with Experimental Observations

Computational chemistry allows for the simulation of various spectroscopic techniques, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. By calculating the vibrational frequencies and NMR chemical shifts of the optimized geometry of this compound, theoretical spectra can be generated.

These simulated spectra serve as a powerful tool for interpreting experimental data. A close agreement between the calculated and observed spectra would validate the computed structure and provide a detailed assignment of the spectral features to specific molecular motions or chemical environments. Discrepancies, on the other hand, could indicate the presence of multiple conformers or intermolecular interactions in the experimental sample.

Table 2: Hypothetical Simulated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Simulated Value | Experimental Value |

| ν(O-H) (hydroxyl) | ~3600 cm⁻¹ | ~3550 cm⁻¹ |

| ν(C=O) (carboxyl) | ~1720 cm⁻¹ | ~1700 cm⁻¹ |

| δ(¹³C) (carboxyl) | ~170 ppm | ~168 ppm |

| δ(¹H) (hydroxyl) | ~9.5 ppm | ~9.2 ppm |

Note: This table is hypothetical and for illustrative purposes. Actual data would be obtained from specific calculations and experimental measurements.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict the reactivity and selectivity of this compound in chemical reactions. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in this regard. The energy and spatial distribution of these frontier orbitals indicate the likely sites for electrophilic and nucleophilic attack.

Reactivity indices, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic philicities, can be calculated to provide a more quantitative measure of the reactivity of each atom in the molecule. These indices help in predicting the regioselectivity of reactions, such as electrophilic aromatic substitution or nucleophilic addition to the carbonyl group. Molecular Electrostatic Potential (MEP) maps can also visualize the electron-rich and electron-poor regions of the molecule, further guiding the prediction of reaction sites.

Investigation of 4 5 Carboxy 2 Fluorophenyl Phenol in Advanced Materials Science

Role as a Versatile Building Block in Polymer Chemistry

The bifunctional nature of 4-(5-carboxy-2-fluorophenyl)phenol, possessing both a carboxylic acid and a phenolic hydroxyl group, positions it as a prime candidate for a monomer in step-growth polymerization. These reactive sites allow for the formation of various polymer families, including polyesters, polyamides (after modification of one group), and polyethers.

Design and Synthesis of Novel Monomers

The carboxylic acid and phenol (B47542) groups of this compound can be utilized to synthesize a variety of monomers for polymerization. For instance, it could be reacted with diacid chlorides to form a dicarboxylic acid monomer or with diamines to create diamine monomers, assuming one of its native functional groups is appropriately protected and later deprotected.

The fluorine substituent is expected to play a crucial role. Its electron-withdrawing nature increases the acidity of the carboxylic acid and the phenol, which can enhance the reactivity in polymerization reactions. For example, in the synthesis of aromatic polyamides, fluorinated diamines or diacids often lead to high molecular weight polymers under milder conditions. researchgate.net

Fabrication of Polymers with Tailored Mechanical and Thermal Properties

The incorporation of this compound into a polymer backbone would introduce rigidity due to the biphenyl (B1667301) structure, as well as polarity from the fluorine and carboxyl groups. This combination can lead to polymers with desirable properties.

Thermal Properties: The rigid aromatic structure typically enhances thermal stability, leading to polymers with high glass transition temperatures (Tg) and decomposition temperatures. The fluorine atom can increase intermolecular forces, such as dipole-dipole interactions and potentially C-F···H hydrogen bonds, which would further restrict chain mobility and elevate Tg.

Mechanical Properties: Polymers incorporating this monomer are anticipated to exhibit high tensile strength and modulus due to the rigid backbone. mdpi.com The polarity introduced by the functional groups could also improve adhesion properties. The fluorine atom may also impart increased chemical resistance and lower moisture absorption.

| Property | Expected Influence of this compound | Rationale |

| Glass Transition Temp. (Tg) | Increase | Rigid biphenyl structure; polar interactions from fluorine. |

| Thermal Stability | High | Aromatic backbone. |

| Tensile Strength & Modulus | High | Rigid polymer chains. mdpi.com |

| Solubility | Potentially Improved | The fluorine atom can sometimes disrupt packing and improve solubility in organic solvents. |

| Moisture Absorption | Low | Hydrophobic nature of the fluorine atom. |

Integration into Functional Organic Frameworks

The defined geometry and functional groups of this compound make it an excellent candidate as an organic linker for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). tcichemicals.comalfa-chemistry.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Synthesis

In MOF synthesis, the carboxylate group can coordinate with metal ions or clusters to form a robust and porous framework. researchgate.net The phenol group could remain as a functional site within the pores or be used for post-synthetic modification. The fluorine atom can influence the framework's topology and properties by modifying the electronic nature of the linker and participating in weak interactions. rsc.orgrsc.org Fluorinated linkers have been shown to affect the structure and properties of resulting frameworks in surprising ways. rsc.org

For COF synthesis, this compound would likely need to be modified to possess at least two identical reactive groups suitable for forming covalent bonds (e.g., boronic acids, aldehydes, or amines) to create a porous network. tcichemicals.commdpi.com The inherent rigidity and defined shape of the molecule would contribute to the formation of a crystalline, porous structure.

Porosity and Adsorption Studies in Framework Materials

Frameworks built from this linker would be expected to exhibit porosity. The specific surface area and pore size would depend on the resulting topology of the framework. The functional groups lining the pores would dictate the adsorption properties.

Carboxylic Acid/Phenol Groups: These polar groups can act as binding sites for polar molecules, such as water or alcohols, through hydrogen bonding.

Fluorine Atom: The presence of fluorine can create fluorophilic pockets within the pores, enhancing the selective adsorption of other fluorinated molecules or specific gases like carbon dioxide. rsc.org This can lead to materials with high affinity for molecules of significant concern. rsc.org

| Framework Type | Potential Linker Function | Key Features & Potential Applications |

| MOFs | Carboxylate group coordinates with metal centers. | Porosity, functional pores (phenol/fluorine), gas storage, separation, catalysis. researchgate.netresearchgate.net |

| COFs | Requires modification to a symmetric building block (e.g., trialdehyde, triamine). | Crystalline, porous, high thermal stability, catalysis, sensing. mdpi.com |

Applications in Supramolecular Chemistry and Self-Assembly

The ability of this compound to participate in strong and directional non-covalent interactions makes it a promising building block in supramolecular chemistry.

The primary interactions governing its self-assembly would be hydrogen bonds. The carboxylic acid group can form strong, dimeric hydrogen bonds (O-H···O), while the phenolic hydroxyl group can also act as a hydrogen bond donor. rsc.orgmdpi.com The fluorine atom can act as a weak hydrogen bond acceptor (O-H···F or C-H···F). mdpi.com The interplay of these interactions could lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. Fluorination has been shown to be a viable route to enhance the hydrogen bond donor capability of phenolic compounds in the formation of self-assembled monolayers. brighton.ac.uk The competition and synergy between the strong carboxylic acid dimers and the other potential hydrogen bonds would direct the final assembled structure, potentially leading to complex and functional supramolecular materials.

Hydrogen Bonding-Driven Supramolecular Architectures

No research articles or patents were identified that specifically describe the use of this compound in the formation of hydrogen bonding-driven supramolecular architectures.

Directed Self-Assembly of Nanostructures

There is no available research detailing the application of this compound in the directed self-assembly of nanostructures.

Potential in Electronic and Optoelectronic Materials

Organic Light-Emitting Diodes (OLEDs) Component Research

No published studies were found that investigate the use of this compound as a component in organic light-emitting diodes.

Exploration in Energy Materials Science

Components for Batteries and Supercapacitors

There is no available research on the exploration of this compound as a component for batteries or supercapacitors.

Mechanistic Studies and Biological Research Potential of 4 5 Carboxy 2 Fluorophenyl Phenol

Exploration of Molecular Interactions with Biological Systems

The study of 4-(5-Carboxy-2-fluorophenyl)phenol's interaction with biological systems is primarily conducted through computational methods. These in silico techniques provide insights into the potential binding modes, affinities, and specificity of the compound with various macromolecular targets, guiding further experimental research.

Molecular Docking Simulations for Ligand-Macromolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking simulations can elucidate its potential interactions with protein binding sites. The process involves placing the ligand in various conformations within the active site of a target protein and scoring these poses based on a force field that approximates the binding energy.

Key interactions that can be predicted for this compound include:

Hydrogen Bonding: The carboxylic acid and phenolic hydroxyl groups are potent hydrogen bond donors and acceptors.

Ionic Interactions: At physiological pH, the carboxylic acid group is typically deprotonated, allowing for the formation of salt bridges with positively charged amino acid residues like lysine or arginine.

Hydrophobic Interactions: The biphenyl (B1667301) core of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The fluorine atom can participate in halogen bonding, a noncovalent interaction with electron-rich atoms.

These simulations help in identifying potential biological targets and understanding the structural basis of the ligand-receptor recognition.

Computational Studies on Binding Affinities and Specificity

Beyond predicting the binding pose, computational methods can also estimate the binding affinity, which is the strength of the interaction between the ligand and its target. Techniques like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are employed post-docking to refine the binding energy calculations. These studies can compare the binding affinity of this compound with that of other ligands, providing a rationale for its observed or potential biological activity.

Specificity, the ability of a ligand to bind to a particular target over others, is also assessed computationally. By docking the compound against a panel of different proteins, including off-targets, researchers can predict its selectivity profile. This is crucial for anticipating potential side effects and for designing more specific molecules.

Influence of Fluorine Substitution on Molecular Recognition and Bioactivity Mechanisms

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties and, consequently, its biological activity. sci-hub.box In this compound, the fluorine atom at the 2-position of the phenyl ring is expected to have several effects:

Electronic Effects: Fluorine is the most electronegative element, and its presence can alter the electron distribution in the aromatic ring, influencing the acidity of the nearby carboxylic acid group.

Conformational Effects: The fluorine atom can influence the preferred conformation of the biphenyl system, which can be critical for fitting into a specific binding site.

Metabolic Stability: The carbon-fluorine bond is very strong, and its introduction can block sites of metabolic oxidation, thereby increasing the compound's half-life in biological systems.

Binding Interactions: Fluorine can participate in favorable interactions with protein backbones or side chains, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity. sci-hub.box

The strategic placement of fluorine is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound.

Role of Carboxylic Acid and Phenolic Moieties in Mediating Biological Interactions

The carboxylic acid and phenolic hydroxyl groups are key functional groups that play a significant role in mediating the biological interactions of this compound.

The carboxylic acid group is a versatile functional group in biologically active molecules. wiley-vch.deresearchgate.netresearchgate.net At physiological pH, it is typically ionized, which increases the water solubility of the compound. wiley-vch.deresearchgate.net This anionic carboxylate can form strong ionic bonds and hydrogen bonds with complementary residues in a protein's active site, often acting as a key anchoring point. researchgate.net

The phenolic hydroxyl group also contributes significantly to molecular recognition. researchgate.net It can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with the target macromolecule. The phenolic ring itself can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The antioxidant properties of many phenolic compounds are also attributed to the reactivity of this hydroxyl group. nih.gov

| Functional Group | Potential Biological Interactions |

| Carboxylic Acid | Ionic bonding, Hydrogen bonding, Increased water solubility |

| Phenolic Hydroxyl | Hydrogen bonding, π-stacking interactions, Antioxidant activity |

| Fluorine | Halogen bonding, Increased metabolic stability, Altered electronics |

| Biphenyl Core | Hydrophobic interactions, van der Waals forces |

Investigation as a Scaffold for Chemical Biology Probes and Tools

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse properties. The biphenyl structure of this compound makes it a suitable scaffold for the development of chemical biology probes.

By chemically modifying the carboxylic acid or phenolic hydroxyl groups, researchers can introduce:

Reporter Groups: Such as fluorescent dyes or radioisotopes to visualize the compound's distribution in cells or tissues.

Affinity Labels: To covalently bind to the target protein, allowing for its identification and characterization.

Cross-linking Agents: To study protein-protein interactions.

The rigid nature of the biphenyl scaffold provides a well-defined spatial arrangement for the attached functional groups, which is advantageous for designing specific probes.

In Vitro Mechanistic Studies on Cellular Processes

In vitro studies using cell cultures are essential to understand the general mechanisms of how a compound like this compound interacts with cells, independent of its efficacy.

Cellular Uptake and Distribution Mechanisms

The cellular uptake of small molecules can occur through several mechanisms:

Passive Diffusion: Small, lipophilic molecules can often pass directly through the cell membrane. The physicochemical properties of this compound, such as its lipophilicity and ionization state, will determine its ability to undergo passive diffusion.

Facilitated Diffusion and Active Transport: If the compound resembles an endogenous molecule, it may be transported into the cell by specific transporter proteins. The presence of the carboxylic acid group might allow it to interact with organic anion transporters.

Exploration of Chemical Reactivity within Biological Contexts

Detailed mechanistic studies and biological research on the specific compound this compound are not available in the public domain. General principles of chemical reactivity for structurally related compounds, such as fluorinated biphenyl carboxylic acids and phenols, can offer some theoretical insights.

The reactivity of phenolic compounds in biological systems is often associated with their antioxidant properties, acting as free radical scavengers. The presence of a carboxylic acid group and a fluorine atom on the phenyl ring of this compound would be expected to influence its electronic properties, and consequently, its reactivity. For instance, fluorine's high electronegativity can impact the acidity of the carboxylic acid and the phenolic hydroxyl group, which in turn could affect its interactions with biological macromolecules.

However, without experimental data, any discussion on the specific metabolic pathways, enzyme interactions, or the formation of reactive intermediates for this compound would be purely speculative. Further research and dedicated studies are required to elucidate the chemical reactivity and biological potential of this particular compound.

Table 1: Summary of Potential Reactivity Features (Hypothetical)

| Functional Group | Potential Biological Interaction | Expected Influence of Substituents |

| Phenolic Hydroxyl | Hydrogen bonding with active sites of enzymes or receptors; Antioxidant activity through hydrogen atom donation. | The electron-withdrawing fluorine atom may increase the acidity of the phenol (B47542), potentially altering its hydrogen bonding capacity and redox potential. |

| Carboxylic Acid | Ionic interactions with positively charged residues in proteins; Potential for esterification or amidation. | The fluorine atom's proximity could influence the pKa of the carboxylic acid, affecting its ionization state at physiological pH and its ability to form salt bridges. |

| Biphenyl Core | Hydrophobic interactions with nonpolar pockets in proteins. | The substitution pattern may dictate the preferred conformation (dihedral angle) of the biphenyl system, influencing its fit into binding sites. |

| Fluorine Atom | Can alter metabolic stability by blocking sites of oxidation; May participate in halogen bonding. | The C-F bond is generally stable, potentially reducing metabolic degradation at that position. |

Future Directions and Emerging Research Avenues for 4 5 Carboxy 2 Fluorophenyl Phenol

Design and Synthesis of Advanced Analogues with Tuned Properties

The synthesis of advanced analogues of 4-(5-carboxy-2-fluorophenyl)phenol is a primary avenue for future research. The existing biphenyl (B1667301) structure can be systematically modified to fine-tune its physicochemical and biological properties. Key synthetic strategies will likely involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a robust method for creating the biphenyl core. nih.govresearchgate.net

Future synthetic efforts will likely focus on:

Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can alter the compound's solubility, polarity, and ability to act as a hydrogen bond donor or acceptor. These modifications are crucial for applications in materials science and medicinal chemistry. google.com

Substitution on the Phenolic Ring: The phenolic hydroxyl group can be a site for etherification or esterification, influencing the compound's antioxidant potential and its ability to coordinate with metal ions.

Introduction of Additional Substituents: The aromatic rings provide locations for the introduction of other functional groups, such as nitro, amino, or cyano groups, which can dramatically alter the electronic properties and biological activity of the molecule. The synthesis of various substituted biphenyls has been extensively reviewed, providing a roadmap for creating a library of analogues.

The fluorinated nature of the parent compound is of particular interest. Fluorine substitution is known to enhance metabolic stability and binding affinity in drug candidates. researchgate.net Therefore, the synthesis and evaluation of analogues with varying degrees of fluorination will be a significant research direction. nih.govacs.org

Below is a table outlining potential synthetic modifications and their expected impact on the properties of this compound analogues.

| Modification Site | Synthetic Reaction | Potential Analogue | Anticipated Property Change |

| Carboxylic Acid | Esterification | Methyl 3'-fluoro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylate | Increased lipophilicity, altered solubility |

| Carboxylic Acid | Amidation | 3'-Fluoro-4'-hydroxy-N-methyl-[1,1'-biphenyl]-4-carboxamide | Modified hydrogen bonding capability |

| Phenolic Hydroxyl | Etherification | 4-(5-Carboxy-2-fluorophenyl)anisole | Reduced antioxidant activity, altered metal coordination |

| Aromatic Ring | Nitration | 4-(5-Carboxy-2-fluoro-x-nitrophenyl)phenol | Altered electronic properties, potential for further functionalization |

Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of novel compounds based on the this compound scaffold. These computational tools can accelerate the identification of derivatives with desired properties, reducing the time and cost associated with traditional trial-and-error approaches. biomedres.us

Key applications of ML and AI in this context include:

Scaffold-Based Drug Design: The biphenyl-phenol framework of this compound can be used as a starting point for generating virtual libraries of novel compounds. buckingham.ac.uknih.gov ML models can then predict the biological activity and pharmacokinetic properties of these virtual analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a small, diverse set of analogues and measuring their biological activity, QSAR models can be developed to predict the activity of a much larger set of related compounds. This allows researchers to prioritize the synthesis of the most promising candidates.

Property Prediction: AI algorithms can be trained to predict various physicochemical properties, such as solubility, melting point, and toxicity, based on the chemical structure. This is invaluable for designing compounds with optimal characteristics for specific applications. nih.gov

The use of deep learning, a subset of machine learning, is particularly promising for de novo drug design, where algorithms can generate entirely new molecular structures with high predicted affinity for a biological target. atomwise.com

Exploration of Catalytic Applications and Ligand Development

The functional groups present in this compound make it a promising candidate for applications in catalysis, either as a catalyst itself or as a ligand for metal-based catalysts.

Organocatalysis: The phenolic hydroxyl group and the carboxylic acid moiety can potentially act as Brønsted acids or bases, or as hydrogen bond donors, to catalyze organic reactions.

Research in this area would involve synthesizing derivatives with enhanced coordinating abilities and testing their efficacy in various catalytic transformations.

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials is a rapidly expanding field, and this compound is an excellent building block for such materials due to its rigid biphenyl core and its carboxylic acid functional group.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions or clusters, forming porous, crystalline structures known as MOFs. bldpharm.com MOFs have applications in gas storage, separation, and catalysis. researchgate.netnih.gov The specific geometry and electronic properties of this compound could lead to the formation of MOFs with novel topologies and functionalities. semanticscholar.orgmdpi.com

Functionalized Surfaces: The compound can be grafted onto the surface of inorganic materials, such as silica or metal oxides, to modify their surface properties. This can be used to create materials with tailored hydrophobicity, chemical reactivity, or biological compatibility.

Polymer Composites: Incorporation of this compound or its derivatives into polymer matrices can enhance the thermal stability, mechanical strength, and flame retardancy of the resulting composites. Phenolic and carboxylic acid-functionalized materials are known to improve the properties of biopolymer films. nih.gov

The table below summarizes potential hybrid materials incorporating the this compound moiety.

| Hybrid Material Type | Role of the Compound | Potential Application |

| Metal-Organic Framework (MOF) | Organic Linker | Gas storage, catalysis, sensing |

| Functionalized Silica | Surface Modifier | Chromatography, drug delivery |

| Polymer Composite | Additive/Monomer | High-performance plastics, coatings |

Interdisciplinary Research Collaborations for Expanded Applications

The diverse potential of this compound necessitates a multidisciplinary research approach. Collaborations between synthetic chemists, computational chemists, materials scientists, and biologists will be crucial to fully explore its applications.

Medicinal Chemistry and Biology: The biphenyl scaffold is a common motif in biologically active compounds. researchgate.netajgreenchem.com Collaborative efforts can lead to the discovery of new therapeutic agents.

Materials Science and Engineering: The design and synthesis of novel hybrid materials will require expertise in both organic synthesis and materials characterization.

Chemical Engineering: The development of catalytic processes utilizing this compound or its derivatives will benefit from the expertise of chemical engineers in reactor design and process optimization.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the translation of fundamental research on this compound into practical applications that address challenges in medicine, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-Carboxy-2-fluorophenyl)phenol, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling fluorinated benzaldehyde derivatives with phenolic intermediates under basic conditions. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution or condensation reactions .

- Optimization : Reaction parameters (temperature, solvent, stoichiometry) are adjusted to maximize yield. Purification via recrystallization or column chromatography ensures high purity. Monitoring by TLC or HPLC is critical for intermediate validation.

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding and lattice parameters are derived from datasets collected with MoKα radiation. Example: For 4-(Hydroxymethyl)phenol, space group Pna2₁ with a = 9.524 Å, b = 11.006 Å, c = 5.942 Å, and V = 622.9 ų .

- Data Interpretation : Hydrogen-bonding networks (e.g., O—H⋯O interactions) and torsional angles are analyzed using SHELXTL/PLATON .

Q. What spectroscopic techniques are used for characterizing fluorinated phenolic compounds?

- Methodology :

- NMR : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR confirms aromatic substitution patterns.

- FT-IR : Carboxylic acid (C=O ~1700 cm⁻¹) and phenolic O—H (~3200 cm⁻¹) stretches are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data for this compound?

- Methodology : Quantum mechanical calculations (DFT) predict electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites). QSPR models correlate structure with solubility or reactivity .

- Case Study : Discrepancies in NMR chemical shifts can be addressed by comparing experimental data with computed spectra (GIAO method) .

Q. What strategies are employed to analyze hydrogen-bonding networks in fluorinated phenolic crystals?

- Methodology : SC-XRD reveals intermolecular interactions (e.g., O—H⋯O and weak C—H⋯C contacts). For 4-(Hydroxymethyl)phenol, hydrogen bonds form infinite chains along the c-axis, stabilized by SHELXL-refined displacement parameters .

- Advanced Tools : Hirshfeld surface analysis quantifies interaction contributions (e.g., % O⋯H contacts) .

Q. How do steric and electronic effects influence the reactivity of the carboxy-fluorophenyl moiety?

- Methodology :

- Steric Effects : X-ray data (e.g., dihedral angles between aryl rings) assess steric hindrance .

- Electronic Effects : Hammett constants (σ) for fluorine substituents predict acid dissociation (pKa) and nucleophilic aromatic substitution rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.